Src Kinase Inhibitory Potency: SAR103168 vs. Dasatinib, Ponatinib & Bosutinib
SAR103168 exhibits potent Src kinase inhibition with an IC50 of 0.65 ± 0.02 nM at 100 μM ATP [1]. This potency is comparable to the dual Src/Abl inhibitor dasatinib (IC50 = 0.5–0.8 nM) but significantly greater than the multi-targeted kinase inhibitor ponatinib (IC50 = 5.4 nM) [2] and the Src/Abl inhibitor bosutinib (IC50 = 1.2 nM) [3].
| Evidence Dimension | Src kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 0.65 ± 0.02 nM |
| Comparator Or Baseline | Dasatinib: 0.5–0.8 nM; Ponatinib: 5.4 nM; Bosutinib: 1.2 nM |
| Quantified Difference | ~8.3-fold more potent than ponatinib; ~1.8-fold more potent than bosutinib; similar to dasatinib. |
| Conditions | Src kinase assay; [ATP] = 100 μM |
Why This Matters
This high potency against Src, a key driver in AML, coupled with a distinct multi-kinase profile, supports the use of SAR103168 as a more selective tool for interrogating Src-dependent pathways compared to broader inhibitors like ponatinib.
- [1] Bourrié B, et al. SAR103168: a tyrosine kinase inhibitor with therapeutic potential in myeloid leukemias. Leuk Lymphoma. 2013;54(7):1488-1499. View Source
- [2] MedChemExpress. Ponatinib (AP24534) Datasheet. Cat. No. HY-12047. View Source
- [3] Boschelli DH, et al. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. J Med Chem. 2001;44(23):3965–3977. (Bosutinib IC50 data via PMC3594007) View Source
